N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide

Description

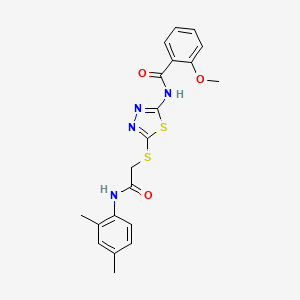

The compound N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide features a 1,3,4-thiadiazole core substituted with a 2-methoxybenzamide group and a thioether-linked 2,4-dimethylphenylacetamide moiety. This structure combines key pharmacophoric elements:

- 1,3,4-Thiadiazole ring: Known for electron-rich properties and bioactivity in antimicrobial, anticancer, and enzyme inhibition contexts .

- 2-Methoxybenzamide: Enhances metabolic stability and binding affinity via hydrogen bonding .

- Thioether linkage: Improves lipophilicity and membrane permeability .

- 2,4-Dimethylphenyl group: Modulates steric and electronic interactions with biological targets .

Synthetic protocols for similar compounds involve carbodiimide-mediated amidation (e.g., EDC/HOBt) for coupling carboxylic acids to amines , followed by purification via chromatography or recrystallization .

Properties

IUPAC Name |

N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O3S2/c1-12-8-9-15(13(2)10-12)21-17(25)11-28-20-24-23-19(29-20)22-18(26)14-6-4-5-7-16(14)27-3/h4-10H,11H2,1-3H3,(H,21,25)(H,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIUVJDLNEVTMLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide is a complex organic compound with significant biological activity. Its molecular structure incorporates functional groups that suggest potential pharmacological effects, particularly in the context of cancer treatment and other therapeutic areas.

Molecular Structure and Properties

The compound has the molecular formula and a molecular weight of 378.51 g/mol. It features a thiadiazole ring and an amide group, which are known to influence biological interactions. The presence of these functional groups enhances its ability to interact with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₂N₄O₂S₂ |

| Molecular Weight | 378.51 g/mol |

| Boiling Point | 375.9 ± 42.0 °C |

| Solubility | Soluble in DMSO |

Research indicates that compounds like this compound may exert their biological effects through the inhibition of key signaling pathways such as:

- Phosphoinositide 3-Kinase (PI3K)

- Mechanistic Target of Rapamycin (mTOR)

These pathways are critical for regulating cell growth and metabolism. Inhibition of these pathways can lead to altered cellular responses, including apoptosis and proliferation inhibition, making this compound a promising candidate for cancer therapy.

Anticancer Activity

The anticancer properties of thiadiazole derivatives have been well-documented. Studies have shown that similar compounds can inhibit the proliferation of various cancer cell lines:

- A549 (Lung Carcinoma) : Significant antiproliferative activity was observed.

- HCT116 (Colon Cancer) : IC₅₀ values ranging from 0.74 to 10.0 μg/mL were reported for related thiadiazole derivatives .

The specific compound has not been extensively studied in isolation but is hypothesized to exhibit similar properties due to its structural similarities with other known anticancer agents.

Antimicrobial Activity

Thiadiazole derivatives are also recognized for their antimicrobial properties. Compounds containing the thiadiazole ring have demonstrated effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

These findings suggest that this compound may possess broad-spectrum antimicrobial activity .

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with thiadiazole derivatives:

- Anticancer Studies : A study reported that compounds similar to this compound exhibited IC₅₀ values as low as 0.28 μg/mL against MCF-7 (breast cancer) and A549 (lung cancer) cell lines .

- Antimicrobial Efficacy : Research involving various thiadiazole derivatives showed potent antibacterial activity against Gram-positive and Gram-negative bacteria, indicating the potential utility of this compound in treating infections .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Functional Comparisons

Key Observations:

Core Heterocycle : The 1,3,4-thiadiazole core (target compound) is associated with broader bioactivity (e.g., enzyme inhibition, antimicrobial) compared to 1,3-thiazole derivatives .

Substituent Impact: Piperidine-ethylthio (in 7a-7l) enhances AChE inhibition but reduces solubility compared to the target compound’s dimethylphenyl group .

Methoxy Positioning : The 2-methoxy group in the target compound and improves metabolic stability over unsubstituted benzamides .

Key Findings:

- EDC/HOBt Coupling : Ensures high yields (>70%) for amide bond formation in the target compound and analogues .

- POCl3 Cyclization : Efficient for thiadiazole ring synthesis but requires stringent pH control .

- X-ray Crystallography : Confirms intermolecular hydrogen bonding in nitazoxanide derivatives, stabilizing crystal packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.